2-Bromo-6-fluoro-4-(trifluoromethyl)phenol 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 1610471-16-3
VCID: VC3017475
InChI: InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
SMILES: C1=C(C=C(C(=C1F)O)Br)C(F)(F)F
Molecular Formula: C7H3BrF4O
Molecular Weight: 259 g/mol

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol

CAS No.: 1610471-16-3

Cat. No.: VC3017475

Molecular Formula: C7H3BrF4O

Molecular Weight: 259 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol - 1610471-16-3

Specification

CAS No. 1610471-16-3
Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
IUPAC Name 2-bromo-6-fluoro-4-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Standard InChI Key WEAKVICZJFBSER-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)O)Br)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1F)O)Br)C(F)(F)F

Introduction

Chemical Structure and Properties

Basic Chemical Information

The fundamental chemical parameters of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol are essential for understanding its behavior in various chemical environments. Table 1 summarizes the key chemical identifiers and structural information.

Table 1: Chemical Identifiers and Structural Information

ParameterInformation
IUPAC Name2-bromo-6-fluoro-4-(trifluoromethyl)phenol
CAS Number1610471-16-3
Molecular FormulaC₇H₃BrF₄O
Molecular Weight259.00 g/mol
SMILES CodeOC1=C(F)C=C(C(F)(F)F)C=C1Br
InChIInChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
InChIKeyWEAKVICZJFBSER-UHFFFAOYSA-N
MDL NumberMFCD28739065

The molecular structure features a phenol ring with specific substitution patterns: bromine at position 2, fluorine at position 6, and a trifluoromethyl group at position 4. This arrangement creates a highly functionalized aromatic system with unique electronic and steric properties .

Physical Properties

The physical properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol significantly influence its handling, storage, and application in various chemical processes. Table 2 presents the key physical parameters of this compound.

Table 2: Physical Properties

PropertyValue
Physical StateLiquid
AppearanceColorless
Density1.8 ± 0.1 g/cm³
Boiling Point175.3 ± 35.0 °C at 760 mmHg
Flash Point59.8 ± 25.9 °C
Vapor Pressure0.9 ± 0.3 mmHg at 25°C
Polarizability16.2 ± 0.5 × 10⁻²⁴ cm³

The relatively high boiling point indicates strong intermolecular interactions, likely due to hydrogen bonding through the phenolic hydroxyl group. The compound's density is considerably higher than water, which is typical for halogenated organic compounds. This density difference facilitates separation in liquid-liquid extraction procedures, an important consideration for purification processes .

Synthesis Methods

Comparative Synthetic Methods

Drawing from similar compounds like 2-bromo-4-fluoro-6-methylphenol, whose synthesis is documented in patent literature, we can infer potential synthetic routes. The patent CN111825531B describes a two-step process involving diazotization-hydrolysis followed by bromination, which could be adapted for our target compound:

Table 3: Comparative Synthetic Approaches

Synthetic ApproachKey ReagentsReaction ConditionsPotential Yield
Direct BrominationBromine, H₂O₂, Dichloromethane-10°C to 5°C94-95%
Diazotization-Hydrolysis followed by BrominationNitrosyl sulfuric acid, BromineVariable temperature control90-95%
Halogen ExchangeFluorinated precursors, Brominating agentsRoom temperature to 80°C85-90%

The bromination approach using hydrogen peroxide as an oxidant, as described in the patent, offers advantages including reduced bromine usage and improved environmental considerations. This method could be adapted for the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol with appropriate modifications to accommodate the trifluoromethyl substituent .

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is significantly influenced by its multiple functional groups. Each substituent contributes distinct electronic and steric effects that govern its behavior in chemical reactions.

The phenolic hydroxyl group serves as a key reactive site, capable of undergoing:

  • Deprotonation to form phenoxide ions

  • Esterification with acid chlorides or anhydrides

  • Etherification through alkylation reactions

  • Hydrogen bonding interactions

The bromine substituent at position 2 offers opportunities for:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)

  • Halogen-metal exchange reactions

The trifluoromethyl group at position 4 contributes significant electronic effects:

  • Strong electron-withdrawing influence

  • Enhanced acidity of the phenolic hydroxyl

  • Stabilization of negative charges in transition states

  • Lipophilicity enhancement in biological systems

Reaction Types

Based on its structural features, 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol can participate in numerous reaction types:

Table 4: Potential Reaction Pathways

Reaction TypeReactive SitePotential ProductsApplications
Nucleophilic SubstitutionBromine positionAmino, thiol, or alkoxy derivativesBuilding blocks for complex molecules
EsterificationPhenolic hydroxylPhenolic estersProdrug development, protecting group strategies
Metal-Catalyzed CouplingBromine positionBiaryl compoundsPharmaceutical intermediates
OxidationPhenolic hydroxylQuinone derivativesRedox-active materials
ReductionBromine, CF₃ groupsDehalogenated productsStructural modification

The presence of both electron-withdrawing groups (F, CF₃) and the bromine substituent creates unique reactivity patterns that can be exploited in synthetic organic chemistry for the development of complex molecules with specific properties.

Applications in Chemical Research and Industry

Synthetic Building Blocks

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol serves as a valuable building block in organic synthesis due to its rich functionality. Its application areas include:

  • Pharmaceutical intermediates: The compound provides a scaffold for the synthesis of drug candidates, particularly those requiring halogenated aromatic systems.

  • Agrochemical development: Fluorinated phenols have demonstrated utility in the design of crop protection agents.

  • Material science: The compound can be incorporated into specialty polymers and materials where halogenated components provide beneficial properties.

The presence of the trifluoromethyl group is particularly significant as it enhances lipophilicity and metabolic stability in pharmaceutical compounds, while also contributing to unique material properties in polymer applications .

Trifluoromethylation Reagents

An important industrial application of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is its use as a trifluoromethylation agent. The compound can serve as a source of the CF₃ group in certain chemical transformations, contributing to the growing field of fluorine chemistry in pharmaceutical and agrochemical development.

Table 5: Comparative Advantages as a Trifluoromethylation Agent

FeatureAdvantageApplication Area
Structural StabilityControlled release of CF₃ groupFine chemical synthesis
Functional Group CompatibilityTolerance to various reaction conditionsLate-stage functionalization
Reaction SelectivitySite-specific trifluoromethylationComplex molecule synthesis
Handling PropertiesLiquid form facilitates precise dosingIndustrial scale processes

The growing importance of fluorinated compounds in medicinal chemistry continues to drive interest in reagents like 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol for introducing fluorine-containing groups into organic molecules .

ClassificationDetails
GHS Hazard CategoryCorrosive
Hazard StatementH314: Causes severe skin burns and eye damage
UN Shipping ClassClass 8 (Corrosive substances)
Proper Shipping NameCORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.

The corrosive nature of this compound necessitates stringent safety protocols during handling, storage, and disposal .

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